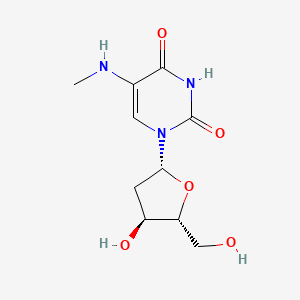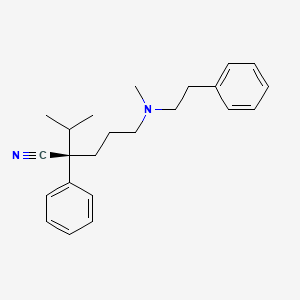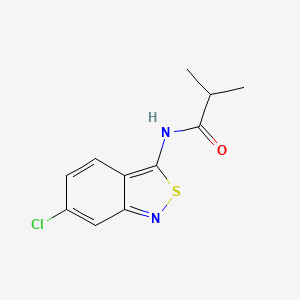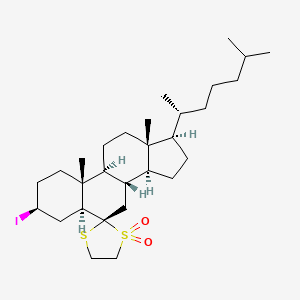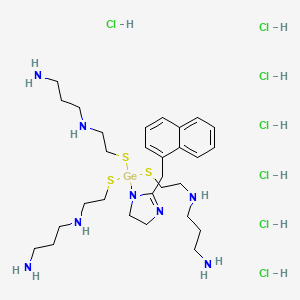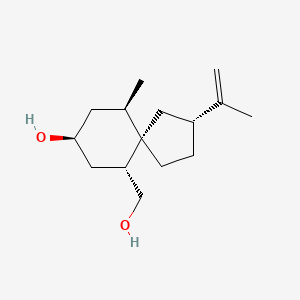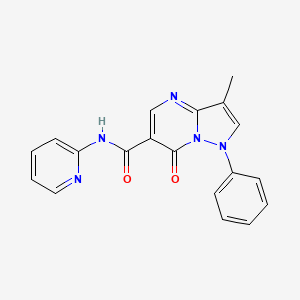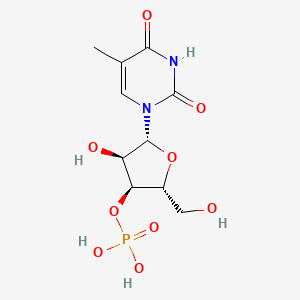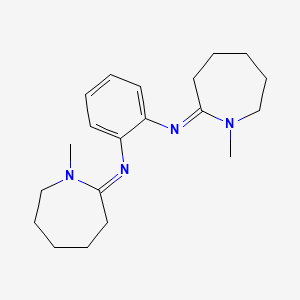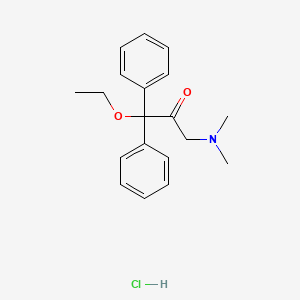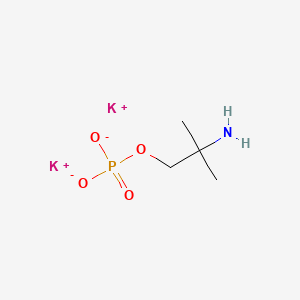
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and an isoamyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate typically involves multiple steps. The initial step often includes the formation of the imidazole ring, followed by the introduction of the dichlorophenyl group. The final step involves the attachment of the isoamyloxy group and the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while reduction could lead to the formation of simpler alcohols or amines.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, while the isoamyloxy group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-butoxy-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-methoxy-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate is unique due to the presence of the isoamyloxy group, which can significantly impact its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Propriétés
Numéro CAS |
83337-78-4 |
|---|---|
Formule moléculaire |
C19H24Cl2N2O6 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(3-methylbutoxy)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C17H22Cl2N2O2.C2H2O4/c1-13(2)5-8-23-11-17(22,10-21-7-6-20-12-21)15-4-3-14(18)9-16(15)19;3-1(4)2(5)6/h3-4,6-7,9,12-13,22H,5,8,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
RUOMKCGXLIPFRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


